2,2'-((2-Hydroxy-3-(3-methoxyphenoxy)propyl)azanediyl)diethanol hydrochloride
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Overview
Description
2,2'-((2-Hydroxy-3-(3-methoxyphenoxy)propyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C14H24ClNO5 and its molecular weight is 321.8. The purity is usually 95%.
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Scientific Research Applications
1. Diethoxyphosphorylmethylfurans in Curtius Reaction
Methyl (diethoxyphosphorylmethyl)furoates, which are closely related to 2,2'-((2-Hydroxy-3-(3-methoxyphenoxy)propyl)azanediyl)diethanol hydrochloride, demonstrate significant potential in Curtius rearrangement reactions. This process involves the selective hydrolysis and conversion into furoyl azides, which are then heated to form isocyanates and subsequently stable methyl urethanes. This highlights the chemical's versatility in complex organic reactions and synthesis processes (Pevzner, 2011).
2. Role in Binuclear Phosphatase Mimetics
Research involving analogues of this compound, such as CH(3)H(3)L1, has been crucial in the study of binuclear phosphatase mimetics. These studies focus on understanding the behavior of zinc complexes and their catalytic activity, which is fundamental to biological and chemical processes (Daumann et al., 2012).
3. Alkali-catalyzed Methanolysis of Polycarbonate
In the field of polymer recycling, derivatives of this compound have been used in alkali-catalyzed methanolysis of polycarbonates. This process focuses on efficiently depolymerizing polycarbonates to recycle materials such as bisphenol A and dimethyl carbonate (Hu, Oku, & Yamada, 1998).
4. Gas Chromatographic Quantification in Wine
In analytical chemistry, specifically in the quantification of volatile compounds and polyols in wine, compounds related to this compound have been used. This application showcases the role of these compounds in enhancing the precision of chromatographic techniques (Peinado et al., 2004).
5. Solvent Effects on Hydrogen Atom Abstraction
Research into the solvent effects on hydrogen atom abstraction has incorporated chemicals similar to this compound. This research is pivotal in understanding the intricate mechanisms of radical reactions in different solvents, which is crucial for developing new synthetic pathways and materials (Litwinienko & Ingold, 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are common modes of action for many drugs .
Biochemical Pathways
Given its structural similarity to other compounds, it may be involved in pathways related to signal transduction, enzymatic activity, or neurotransmission
Pharmacokinetics
Factors such as its molecular weight, polarity, and solubility may influence its bioavailability .
Result of Action
Based on its potential targets and pathways, it may modulate cellular functions, enzymatic activities, or signaling pathways .
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5.ClH/c1-19-13-3-2-4-14(9-13)20-11-12(18)10-15(5-7-16)6-8-17;/h2-4,9,12,16-18H,5-8,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZOUIRPSJAXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN(CCO)CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.